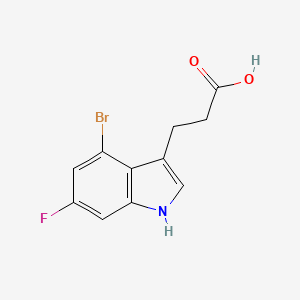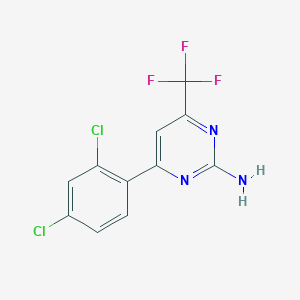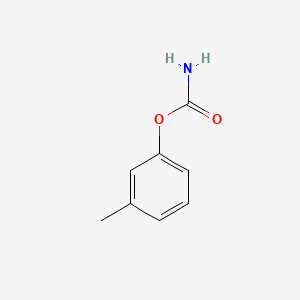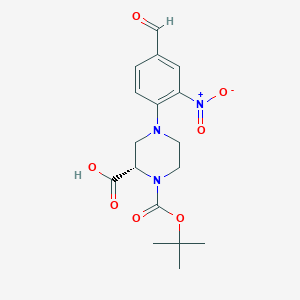
(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The presence of various functional groups such as the tert-butoxycarbonyl, formyl, and nitro groups, along with the piperazine ring, makes this compound a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the tert-butoxycarbonyl (Boc) protecting group. Subsequent steps involve the introduction of the formyl and nitro groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products
Oxidation: Conversion to the corresponding carboxylic acid derivative.
Reduction: Formation of the amine derivative.
Substitution: Generation of the free amine.
科学研究应用
(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups allows for specific interactions with molecular targets, influencing the compound’s activity and efficacy.
相似化合物的比较
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)piperazine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-4-(4-formylphenyl)piperazine-2-carboxylic acid
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(4-formyl-2-nitrophenyl)piperazine-2-carboxylic acid is unique due to the presence of both formyl and nitro groups on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C17H21N3O7 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
(2S)-4-(4-formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O7/c1-17(2,3)27-16(24)19-7-6-18(9-14(19)15(22)23)12-5-4-11(10-21)8-13(12)20(25)26/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI 键 |
ANZHEVOGEZABKQ-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


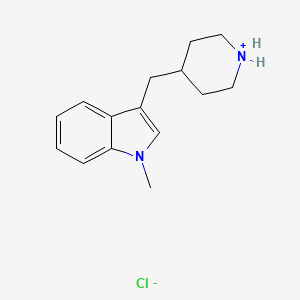
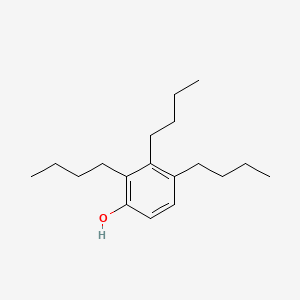
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
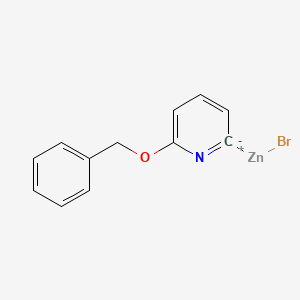
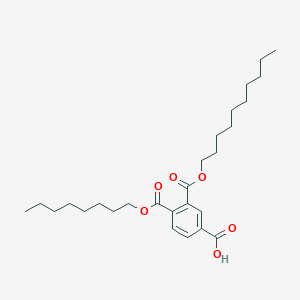

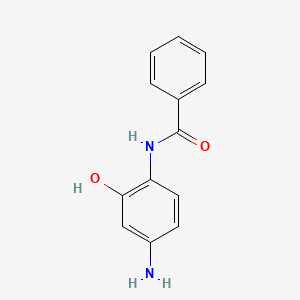
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
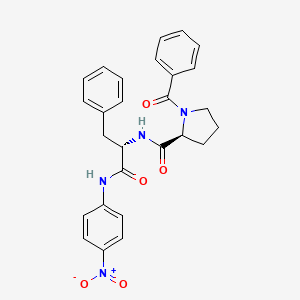
![[3-Bromo-4-(pentyloxy)phenyl]methanamine](/img/structure/B13729637.png)
